molecular formula C12H17O4P B3272327 Benzyl cyclopentyl hydrogen phosphate CAS No. 56527-14-1

Benzyl cyclopentyl hydrogen phosphate

Cat. No.: B3272327
CAS No.: 56527-14-1
M. Wt: 256.23 g/mol
InChI Key: RJFFDACCUOSDTN-UHFFFAOYSA-N
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Description

Benzyl cyclopentyl hydrogen phosphate: is an organophosphate compound with the molecular formula C₁₂H₁₇O₄P . It is characterized by the presence of a benzyl group, a cyclopentyl group, and a hydrogen phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopentyl hydrogen phosphate typically involves the reaction of benzyl alcohol with cyclopentyl hydrogen phosphate under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the esterification of the hydroxyl group of benzyl alcohol with the phosphate group of cyclopentyl hydrogen phosphate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclopentyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl cyclopentyl hydrogen phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain phosphatases, which are enzymes involved in various cellular processes .

Industry: The compound is used in the production of flame retardants and plasticizers. Its ability to form stable phosphorus-carbon bonds makes it valuable in the manufacture of materials that require enhanced thermal stability .

Mechanism of Action

The mechanism of action of benzyl cyclopentyl hydrogen phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • Benzyl methyl hydrogen phosphate
  • Cyclopentyl methyl hydrogen phosphate
  • Benzyl ethyl hydrogen phosphate

Comparison: Benzyl cyclopentyl hydrogen phosphate is unique due to the presence of both a benzyl group and a cyclopentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different solubility and stability profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

benzyl cyclopentyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c13-17(14,16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFFDACCUOSDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OP(=O)(O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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